2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound.
Scientific Research Applications
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses . By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives such as:
2-chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and pyrimidine rings, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C28H20ClF3N4O2 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20ClF3N4O2/c1-37-20-12-8-18(9-13-20)25-24(29)26(19-10-14-21(38-2)15-11-19)36(35-25)27-33-22(17-6-4-3-5-7-17)16-23(34-27)28(30,31)32/h3-16H,1-2H3 |
InChI Key |
DTASVSLBRLLVMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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